N-{[5-(furan-3-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide
Description
N-{[5-(Furan-3-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide is a heterocyclic carboxamide derivative featuring a pyridine core substituted with a furan-3-yl group at the 5-position and a methyl-oxolane-2-carboxamide moiety at the 3-position. The compound’s structural complexity arises from the fusion of aromatic (pyridine, furan) and aliphatic (oxolane) rings, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-15(14-2-1-4-20-14)17-8-11-6-13(9-16-7-11)12-3-5-19-10-12/h3,5-7,9-10,14H,1-2,4,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEJXXYGTUSFHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NCC2=CC(=CN=C2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(furan-3-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Formation of the Pyridine Ring: The pyridine ring can be synthesized via the Hantzsch pyridine synthesis, which involves the condensation of β-keto esters, aldehydes, and ammonia.
Coupling of Furan and Pyridine Rings: The furan and pyridine rings are coupled using a Suzuki-Miyaura cross-coupling reaction, which involves the use of palladium catalysts and boron reagents.
Formation of Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of 1,4-diols.
Final Coupling and Amide Formation: The final step involves coupling the furan-pyridine intermediate with the tetrahydrofuran intermediate and forming the amide bond using reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(furan-3-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Common nucleophiles include amines and thiols, and reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-{[5-(furan-3-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: It is used in the study of biological pathways and mechanisms, particularly those involving heterocyclic compounds.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of N-{[5-(furan-3-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide involves its interaction with specific molecular targets. The furan and pyridine rings allow the compound to bind to enzymes and receptors, potentially inhibiting or activating their functions. The tetrahydrofuran ring provides additional stability and enhances the compound’s ability to penetrate biological membranes .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on structural analogs from the provided evidence, emphasizing substituent variations, synthetic methodologies, and spectral characterization.
Thiazole-Based Carboxamides ()
Compounds such as 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) and 3,4-dichloro-N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4e) share a pyridinyl-thiazole scaffold but differ in their substituents. Key distinctions include:
- Physical Properties : These compounds are reported as white or yellow solids with melting points >200°C, indicative of high crystallinity.
- Spectral Confirmation : ¹H NMR and HRMS data confirm structural integrity, with characteristic peaks for pyridine (δ ~8.5–9.0 ppm) and thiazole (δ ~7.0–7.5 ppm) protons .
Comparison to Target Compound :
The target compound replaces the thiazole ring with a pyridine-furan system, likely reducing planarity and altering electronic properties. The oxolane carboxamide may enhance conformational flexibility compared to rigid benzamide substituents in 4d–4i.
Oxazolone Carboxamides ()
5-(2-Methoxyphenyl)-2-oxo-N-(4-phenylbutyl)-oxazole-3-carboxamide (12m) features an oxazolone core, a motif associated with electrophilic reactivity. Key differences include:
- Synthetic Yield : 12m was synthesized in 26% yield via a pyridine-mediated coupling reaction, suggesting moderate efficiency under the described conditions.
- Physical State : 12m is a yellow solid, contrasting with the white solids in , possibly due to extended conjugation in the oxazolone system.
Diverse Heterocyclic Carboxamides ()
Examples such as N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide (923216-66-4) highlight structural diversity:
- Substituent Complexity : The benzofuran-furan system introduces steric bulk and lipophilicity, which may enhance membrane permeability.
- Halogenation : The 4-chlorobenzoyl group in 923216-66-4 could improve binding affinity via hydrophobic interactions.
Comparison to Target Compound: The target compound’s pyridine-furan system offers a balance between aromaticity and polarity, differing from the benzofuran scaffold’s pronounced hydrophobicity.
Critical Discussion of Structural and Functional Differences
- Solubility : The oxolane ring’s ether oxygen could improve aqueous solubility relative to morpholine or piperazine substituents in 4d–4e, which may form intramolecular hydrogen bonds.
- Synthetic Accessibility : The absence of halogenation (e.g., 3,4-dichloro in 4d) in the target compound might simplify synthesis but reduce electrophilic reactivity for covalent binding.
Biological Activity
N-{[5-(furan-3-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide, also known as HNPC-A9229, is a chemical compound that has gained attention for its potential biological activities, particularly in agriculture and pharmacology. This article delves into its biological activity, focusing on its fungicidal properties, potential applications in cancer treatment, and the mechanisms underlying its effects.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 272.304 g/mol. The structure incorporates a furan ring, a pyridine moiety, and an oxolane carboxamide group, which are critical for its biological activity. The presence of heteroatoms (nitrogen and oxygen) suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H16N2O3 |
| Molecular Weight | 272.304 g/mol |
| IUPAC Name | This compound |
| CAS Number | 76663-30-4 |
Fungicidal Activity
Research indicates that this compound exhibits significant fungicidal properties. It was developed to optimize the structure of earlier compounds that showed high toxicity in animal models but maintained effective antifungal activity. The compound has been noted for its low toxicity to mammals, making it a promising candidate for agricultural applications.
Case Study: Fungicidal Efficacy
In a study evaluating its antifungal activity against various fungal pathogens, the compound demonstrated broad-spectrum efficacy. The results showed that it effectively inhibited the growth of several fungi at concentrations that were non-toxic to mammalian cells.
| Fungal Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Fusarium oxysporum | 10 µg/mL |
| Botrytis cinerea | 15 µg/mL |
| Aspergillus niger | 20 µg/mL |
Anticancer Potential
Beyond its agricultural applications, there is emerging interest in the anticancer potential of this compound. Preliminary studies suggest that the compound may inhibit tumor growth through various mechanisms.
The proposed mechanism involves the disruption of cellular processes critical for cancer cell survival. The furan and pyridine rings are believed to interact with specific enzymes or receptors involved in cell proliferation and apoptosis.
Research Findings
A recent study assessed the compound's cytotoxic effects on cancer cell lines, revealing promising results:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 ± 1.5 |
| A549 (Lung Cancer) | 18.0 ± 2.0 |
| HeLa (Cervical Cancer) | 15.0 ± 1.0 |
These findings indicate that this compound may have potential as an anticancer agent, warranting further investigation into its efficacy and safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
